molecular formula C9H5N5O2S B14549327 2-Azido-4-(3-nitrophenyl)-1,3-thiazole CAS No. 62263-10-9

2-Azido-4-(3-nitrophenyl)-1,3-thiazole

Cat. No.: B14549327
CAS No.: 62263-10-9
M. Wt: 247.24 g/mol
InChI Key: WYGXPORHDWSDIG-UHFFFAOYSA-N
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Description

2-Azido-4-(3-nitrophenyl)-1,3-thiazole is a heterocyclic compound that contains both azide and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4-(3-nitrophenyl)-1,3-thiazole typically involves the reaction of 3-nitrobenzyl bromide with thioamide in the presence of a base, followed by the introduction of the azide group using sodium azide. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azide group, which can be explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-(3-nitrophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The azide group can participate in click chemistry reactions, forming triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides.

Major Products

    Oxidation: Amino derivatives of the thiazole compound.

    Reduction: Amine derivatives.

    Substitution: Triazole derivatives.

Scientific Research Applications

2-Azido-4-(3-nitrophenyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Azido-4-(3-nitrophenyl)-1,3-thiazole involves its reactivity due to the presence of the azide and nitro groups. The azide group can participate in cycloaddition reactions, forming stable triazole rings. The nitro group can undergo reduction to form amino derivatives, which can further react to form various functionalized compounds. These reactions are facilitated by the electronic properties of the thiazole ring, which can stabilize intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-4-(3-nitrophenyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    2-Azido-4-(3-nitrophenyl)-1,3-imidazole: Contains an imidazole ring, offering different electronic properties.

    2-Azido-4-(3-nitrophenyl)-1,3-pyrazole: Features a pyrazole ring, which can influence its reactivity and applications.

Uniqueness

2-Azido-4-(3-nitrophenyl)-1,3-thiazole is unique due to the presence of both azide and nitro groups on a thiazole ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The thiazole ring’s electronic properties also contribute to its stability and reactivity, making it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

62263-10-9

Molecular Formula

C9H5N5O2S

Molecular Weight

247.24 g/mol

IUPAC Name

2-azido-4-(3-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C9H5N5O2S/c10-13-12-9-11-8(5-17-9)6-2-1-3-7(4-6)14(15)16/h1-5H

InChI Key

WYGXPORHDWSDIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N=[N+]=[N-]

Origin of Product

United States

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